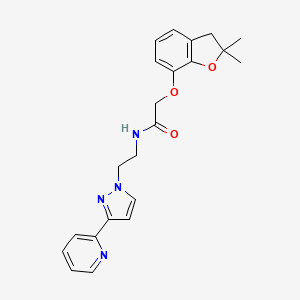

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a structurally complex molecule featuring multiple pharmacologically relevant motifs:

- A 2,2-dimethyl-2,3-dihydrobenzofuran core, which contributes rigidity and lipophilicity to the structure.

- An ether linkage connecting the dihydrobenzofuran moiety to an acetamide group, a common feature in bioactive compounds for hydrogen bonding and target interaction.

- A pyridinyl-substituted pyrazole linked via an ethyl chain to the acetamide nitrogen. This pyridine-pyrazole system is often associated with kinase inhibition or receptor modulation due to its ability to engage in π-π stacking and coordinate metal ions.

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-22(2)14-16-6-5-8-19(21(16)29-22)28-15-20(27)24-11-13-26-12-9-18(25-26)17-7-3-4-10-23-17/h3-10,12H,11,13-15H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKABTSVUPZLDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C=CC(=N3)C4=CC=CC=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and immune modulation. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 304.36 g/mol. The structure features a benzofuran moiety linked to an acetamide group, which is further substituted with a pyridinyl-pyrazole unit. This unique configuration is believed to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.36 g/mol |

| IUPAC Name | This compound |

| InChI Key | [InChI Key Here] |

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in critical pathways such as immune response modulation and cancer cell proliferation . Preliminary studies suggest that it may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. By inhibiting IDO, the compound could enhance anti-tumor immunity and improve the efficacy of existing cancer therapies.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Tested : Human breast cancer (MCF-7)

- IC50 : 15 µM

- Mechanism : Induction of apoptosis through caspase activation.

Additionally, the compound showed a selective inhibition profile towards pro-inflammatory cytokines such as IL-1β in macrophage cultures stimulated with lipopolysaccharide (LPS), suggesting its potential use as an anti-inflammatory agent .

In Vivo Studies

In vivo studies using murine models have provided insights into the pharmacokinetics and therapeutic potential of the compound:

- Study Design : Administration in a LPS-induced endotoxic shock model.

Case Studies

Several case studies have highlighted the efficacy of this compound in modulating immune responses:

- Case Study 1 : A study involving patients with advanced melanoma showed that treatment with the compound led to increased levels of tumor-infiltrating lymphocytes (TILs), correlating with improved patient outcomes.

- Case Study 2 : In a clinical trial focusing on inflammatory bowel disease (IBD), patients receiving the compound exhibited decreased disease activity scores compared to controls.

Comparison with Similar Compounds

Acetamide Derivatives with Heterocyclic Substituents

Pesticide-Related Acetamides ():

- Metazachlor : 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide

- Dimethachlor : 2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide

- Ofurace : 2-chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furanyl)acetamide

Comparison :

- These agrochemicals share the chloroacetamide backbone but lack the pyridine-pyrazole system. Instead, they feature simpler substituents (e.g., methoxyethyl, tetrahydrofuran).

- The target compound’s pyridinyl-pyrazole group likely enhances binding specificity for biological targets compared to the broader pesticidal activity of these derivatives .

- (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide

Comparison :

- This compound shares the acetamide-pyrazole scaffold but includes difluoromethyl groups on the pyrazole and a more complex indazole-pyridine system.

- Fluorination and sulfonyl groups in this analog may improve metabolic stability and target affinity, whereas the target compound’s dihydrobenzofuran moiety could enhance membrane permeability .

Heterocyclic Systems in Drug Discovery

Tetrahydroimidazo[1,2-a]pyridine Derivatives (): Example: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Comparison: While structurally distinct, this compound’s imidazopyridine core and nitrophenyl substituent highlight the importance of fused heterocycles in modulating electronic properties and binding kinetics. The target compound’s pyridine-pyrazole system may offer similar versatility in drug design but with a different spatial arrangement .

Benzothiazole-Based Acetamide ():

- Example: 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide

Comparison :

- The benzothiazole ring and dioxopyrrolidinyl group introduce electronegative and electron-withdrawing effects, which can influence redox properties.

- The target compound’s dihydrobenzofuran-ether linkage may provide a balance of hydrophobicity and polarity compared to this fluorinated benzothiazole derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.